2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a chlorophenyl group, a cyclopropyl-substituted oxadiazole ring, and a cyclohexylacetamide moiety, making it a unique structure for studying chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropylcarbene.
Attachment of the chlorophenyl group: The chlorophenyl group is typically introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile.
Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- **this compound analogs with different substituents on the phenyl or cyclohexyl rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-15-7-3-2-6-14(15)12-16(24)22-19(10-4-1-5-11-19)18-21-17(23-25-18)13-8-9-13/h2-3,6-7,13H,1,4-5,8-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQHRXIUKCYXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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